molecular formula C7H16Cl2N2O B2678456 1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride CAS No. 1909316-45-5

1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride

Cat. No. B2678456
CAS RN: 1909316-45-5
M. Wt: 215.12
InChI Key: PYJHIUZARFLIHU-UHFFFAOYSA-N
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Description

“1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1909316-45-5 . It has a molecular weight of 215.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O.2ClH/c1-8-6-3-4-7(10)9(2)5-6;;/h6,8H,3-5H2,1-2H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.12 .

Scientific Research Applications

Synthesis and Chemical Reactions

Reactions of specific amines with different chemical agents have demonstrated the versatility of piperidine structures in synthesizing a variety of compounds. For instance, reactions involving piperidine and other cyclic amines with specific chloro and arylimino groups have led to the synthesis of compounds like (arylimino)cyanomethyl alkylamino disulfides, showcasing the reactivity of such structures in creating potentially valuable chemical entities (Hyunil Lee & K. Kim, 1993). Moreover, the development of novel synthetic pathways using piperidine derivatives for the creation of 2,6-disubstituted piperidines highlights their significance in the synthesis of piperidinic alkaloids, indicating the structural and functional versatility of these compounds (Stéphanie Fréville et al., 2001).

Pharmacological Properties

Secondary piperidines have been identified as ideal building blocks for pharmaceuticals due to their prevalent incorporation into commercial drugs. An electrochemical method for the cyanation of secondary piperidines adjacent to nitrogen showcases the potential for modifying these structures to create new, useful compounds for medical applications without necessitating the protection of the N-H bond. This method leverages catalytic mediation to facilitate the dehydrogenation and subsequent addition of cyanide, illustrating the adaptability of piperidine derivatives in drug development processes (A. Lennox et al., 2018).

Interaction with Biological Molecules

The molecular interaction of specific piperidine derivatives with human serum albumin (HSA) has been studied, highlighting the importance of such compounds in understanding drug distribution and efficacy within the human body. For instance, the binding mechanism of 5-hydroxy-1-methylpiperidin-2-one with HSA provides insights into the bioavailability and pharmacokinetics of drugs, demonstrating the role of piperidine structures in medicinal chemistry and drug design (Sangilimuthu Alagar Yadav et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methyl-5-(methylamino)piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-8-6-3-4-7(10)9(2)5-6;;/h6,8H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHIUZARFLIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)N(C1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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